molecular formula C15H16ClF3N6 B12264797 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12264797
M. Wt: 372.77 g/mol
InChI Key: JBPQXSWWGYUEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with a piperidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by the addition of a methylating agent to introduce the N-methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
  • Diflumetorim
  • Pyrimidifen

Uniqueness

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group and the piperidine ring imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H16ClF3N6

Molecular Weight

372.77 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H16ClF3N6/c1-24(14-20-7-10(16)8-21-14)11-2-4-25(5-3-11)13-6-12(15(17,18)19)22-9-23-13/h6-9,11H,2-5H2,1H3

InChI Key

JBPQXSWWGYUEGE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.